1-(Benzenesulfonyl)-7-bromo-2-iodoindole
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Overview
Description
1-(Benzenesulfonyl)-7-bromo-2-iodoindole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Benzenesulfinic acid, a compound with a similar benzenesulfonyl group, has been reported to interact with the oxysterols receptor lxr-beta This receptor plays a crucial role in lipid metabolism and inflammation
Mode of Action
The exact mode of action of 1-(Benzenesulfonyl)-7-bromo-2-iodoindole is currently unknown. Benzenesulfonic acid derivatives have been evaluated as competitive inhibitors of human neutrophil elastase (hne), an enzyme involved in inflammation and infection . It’s plausible that this compound might interact with its targets in a similar manner, but this needs to be confirmed through experimental studies.
Biochemical Pathways
For instance, benzenesulfinic acid derivatives have been associated with lipid metabolism and inflammation pathways
Pharmacokinetics
Benzenesulfonyl compounds are generally known to have good bioavailability and stability
Result of Action
Benzenesulfonic acid derivatives have been reported to show inhibitory activity against human neutrophil elastase (hne), potentially reducing inflammation and infection
Action Environment
It’s known that benzenesulfonyl compounds can corrode metals in the presence of water due to the slow formation of hydrochloric acid and benzenesulfonic acid . Therefore, the environment in which this compound is stored and used could potentially impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-7-bromo-2-iodoindole typically involves multiple steps, starting from commercially available indole derivativesThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-7-bromo-2-iodoindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, strong acids like sulfuric acid, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(Benzenesulfonyl)-7-bromo-2-iodoindole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl-substituted indoles and halogenated indoles, such as:
- 1-(Benzenesulfonyl)-2-bromoindole
- 1-(Benzenesulfonyl)-7-chloro-2-iodoindole
- 1-(Benzenesulfonyl)-7-bromo-2-fluoroindole .
Uniqueness
1-(Benzenesulfonyl)-7-bromo-2-iodoindole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the benzenesulfonyl group enhances its versatility in synthetic applications and its potential biological activities .
Properties
IUPAC Name |
1-(benzenesulfonyl)-7-bromo-2-iodoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrINO2S/c15-12-8-4-5-10-9-13(16)17(14(10)12)20(18,19)11-6-2-1-3-7-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTMYUXNIWRGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C(=CC=C3)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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